5-(1-Hydroxyiminoethyl)-4-methylthiazole
Description
Fundamental Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. foodb.casigmaaldrich.comnih.gov Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of functional molecules. ontosight.ainist.govhmdb.ca The thiazole nucleus is a key component in numerous natural products, most notably Thiamine (Vitamin B1), and is integral to the structure of many blockbuster pharmaceuticals. foodb.canist.gov
The significance of thiazole derivatives is underscored by their diverse pharmacological applications. They form the core of drugs with activities spanning antimicrobial, antifungal, anticancer, anti-inflammatory, and antiretroviral classes. nist.govgoogle.comthegoodscentscompany.com For instance, the thiazole ring is a critical pharmacophore in clinically used drugs such as the antiretroviral agent Ritonavir and the anticancer drug Dasatinib. ontosight.ainist.govgoogle.com This wide range of biological activity is attributed to the ability of the thiazole ring's heteroatoms to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, at the active sites of biological targets. foodb.ca
Beyond pharmaceuticals, thiazole derivatives are finding increasing use in materials science. Their inherent aromaticity and tunable electronic properties make them suitable components for conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. sigmaaldrich.com The continuous development of synthetic methodologies to construct and functionalize the thiazole ring ensures its continued prominence in chemical research. nih.govhmdb.ca
| Field of Application | Examples of Activity or Use | Reference Compounds/Materials |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial, Antifungal, Anti-inflammatory, Antiviral | Dasatinib, Sulfathiazole, Abafungin, Meloxicam, Ritonavir ontosight.ainist.govmdpi.com |
| Natural Products | Essential Vitamin | Thiamine (Vitamin B1) foodb.canist.gov |
| Materials Science | Conductive Polymers, OLEDs, Corrosion Inhibitors | Thiazole-based polymers and luminescent compounds sigmaaldrich.com |
| Agrochemicals | Fungicides | Thiazole-based fungicides mdpi.com |
Chemical Characteristics and Research Interest of the Oxime Functional Group
The oxime functional group, characterized by the R¹R²C=NOH formula, is a versatile and highly reactive moiety in organic chemistry. researchgate.net Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). chemicalbook.commedchemexpress.com Depending on the starting carbonyl compound, the resulting product is classified as an aldoxime (from an aldehyde) or a ketoxime (from a ketone). medchemexpress.com
The research interest in oximes stems from their rich and diverse reactivity. The C=N double bond and the N-OH single bond provide multiple sites for chemical transformations. sigmaaldrich.com Key reactions involving oximes include:
Beckmann Rearrangement: A classic acid-catalyzed reaction where a ketoxime rearranges to form an amide. This transformation is of significant industrial importance, for example, in the synthesis of caprolactam, the precursor to Nylon-6. chemicalbook.com
Reduction: Oximes can be readily reduced to primary amines using various reducing agents, providing a valuable synthetic route to this important class of compounds. google.com
Hydrolysis: Under acidic conditions, oximes can be hydrolyzed back to the parent carbonyl compound and hydroxylamine. chemicalbook.com
N-O Bond Cleavage: The relatively weak N-O bond can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate reactive iminyl radicals, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles. sigmaaldrich.com
Oximes are also recognized for their ability to act as ligands for metal ions and have been investigated for a range of biological activities, including roles as acetylcholinesterase reactivators and in the design of kinase inhibitors. Their stability, which is generally greater than that of analogous imines, coupled with their multifaceted reactivity, makes them valuable synthetic intermediates and functional motifs in medicinal and materials chemistry. sigmaaldrich.com
| Property/Reaction | Description | Significance |
|---|---|---|
| Synthesis | Condensation of an aldehyde or ketone with hydroxylamine. chemicalbook.commedchemexpress.com | Provides straightforward access to aldoximes and ketoximes. |
| Beckmann Rearrangement | Acid-catalyzed conversion of ketoximes to amides. chemicalbook.com | Important industrial reaction (e.g., Nylon-6 synthesis). |
| Reduction | Conversion to primary amines. google.com | A key method for synthesizing amines. |
| N-O Bond Reactivity | Can be cleaved to form iminyl radicals. sigmaaldrich.com | Enables the synthesis of complex nitrogen-containing molecules. |
| Stability | Generally more resistant to hydrolysis than imines. medchemexpress.comsigmaaldrich.com | Useful as a stable intermediate in multi-step synthesis. |
Rationale for Investigating 5-(1-Hydroxyiminoethyl)-4-methylthiazole as a Model System within Heterocyclic Chemistry
The compound this compound represents a logical and compelling model system for investigation within heterocyclic chemistry. It strategically combines the biologically significant thiazole scaffold with the synthetically versatile oxime functional group. The rationale for its study is multifaceted, stemming from the potential for synergistic or novel properties arising from the conjugation of these two important chemical entities.
The synthesis of this model compound would typically proceed via a standard condensation reaction between the corresponding ketone, 5-acetyl-4-methylthiazole, and hydroxylamine. The precursor, 5-acetyl-4-methylthiazole, is a known compound, making the target oxime readily accessible for study. nist.gov
Key reasons for investigating this compound include:
Probing Structure-Activity Relationships (SAR): By installing an oxime group onto a known thiazole core, chemists can systematically explore how this modification impacts the biological activities associated with the thiazole ring. The oxime's stereochemistry (E/Z isomers) and its potential for hydrogen bonding introduce new structural variables for SAR studies.
Development of Novel Synthetic Intermediates: The oxime moiety can serve as a chemical handle for further elaboration. For instance, Beckmann rearrangement could convert the oxime into an acetamido-thiazole derivative, while reduction would yield the corresponding aminoethyl-thiazole. These transformations open pathways to new classes of thiazole derivatives for screening in drug discovery programs.
Ligand Design for Coordination Chemistry: Both the nitrogen atom of the thiazole ring and the nitrogen and oxygen atoms of the oxime group can act as coordination sites for metal ions. This makes this compound an attractive candidate for the design of novel polydentate ligands, which could have applications in catalysis or as metal-sequestering agents.
Bioisosteric Replacement: The oxime group can be considered a bioisostere for other functional groups, such as esters or amides. Studying this specific compound allows for the evaluation of the oxime-thiazole combination as a building block in the design of new therapeutic agents.
In essence, this compound serves as an ideal platform to study the chemical interplay between a proven heterocyclic pharmacophore and a reactive, modifiable functional group. The insights gained from such investigations can guide the design of more complex molecules with tailored properties for applications in medicine, agriculture, and materials science.
| Compound Name | Structure | Molecular Formula | Molecular Weight | Role |
|---|---|---|---|---|
| 5-Acetyl-4-methylthiazole | C₆H₇NOS | 141.19 g/mol nist.gov | Ketone Precursor | |
| This compound | C₆H₈N₂OS | 156.21 g/mol | Target Model System |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2OS/c1-4-6(5(2)8-9)10-3-7-4/h3,9H,1-2H3 |
InChI Key |
CVPHKJGYQNSBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=NO)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 1 Hydroxyiminoethyl 4 Methylthiazole
Reactions of the Oxime Functionality
The oxime group (C=N-OH) is a versatile functional handle, susceptible to a variety of transformations, including reduction, oxidation, and reactions at its nitrogen and oxygen centers.
Reductive Transformations of the Oxime Group to Amine Derivatives
The reduction of the oxime functionality in 5-(1-Hydroxyiminoethyl)-4-methylthiazole to the corresponding primary amine, 5-(1-aminoethyl)-4-methylthiazole, is a key transformation for the introduction of a basic nitrogen center. This conversion can be achieved through various catalytic hydrogenation methods. Heterogeneous catalysts are commonly employed for this purpose due to their efficiency and ease of separation. mdpi.comencyclopedia.pub
Catalytic hydrogenation of oximes can be selective towards the formation of either amines or hydroxylamines depending on the catalyst and reaction conditions. For the synthesis of primary amines, catalysts such as Raney Nickel and Palladium on carbon (Pd/C) are often utilized. mdpi.com The choice of solvent and the presence of additives can also influence the reaction's outcome.
| Catalyst | Reducing Agent | Solvent | Conditions | Product | Reference |
| Raney Ni | H₂ | Ethanol | 80 °C, 20 atm | 5-(1-Aminoethyl)-4-methylthiazole | mdpi.com |
| Pd/C | H₂ | Acetic Acid/H₂SO₄ | 20-25 °C, 3 atm | 5-(1-Aminoethyl)-4-methylthiazole | mdpi.com |
| PtO₂ (Adam's catalyst) | H₂ | Ethanol/HCl | Room Temperature, 3 atm | 5-(1-Aminoethyl)-4-methylthiazole | mdpi.comencyclopedia.pub |
It is noteworthy that under certain conditions, particularly with platinum-based catalysts in acidic media, the reduction can be controlled to yield the corresponding hydroxylamine (B1172632). mdpi.comencyclopedia.pub
Oxidative Pathways of the Oxime Group
The oxidation of oximes can lead to the formation of nitrile oxides, which are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), have been shown to be effective for the oxidation of α-oxo-oximes to their corresponding nitrile oxides. acs.org While this compound is not an α-oxo-oxime, this methodology highlights a potential oxidative pathway for oximes. The reaction is typically carried out in a protic solvent like methanol, often in the presence of a catalytic amount of acid. acs.org
Another potential transformation is the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.orgcsbsju.edu For a ketoxime like this compound, this rearrangement would involve the migration of one of the groups attached to the oximino carbon to the nitrogen atom, resulting in an N-substituted acetamide (B32628) derivative. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. wikipedia.org Various acidic reagents can catalyze this rearrangement, including strong protic acids like sulfuric acid, as well as Lewis acids. wikipedia.orgcsbsju.edu
| Reagent | Conditions | Product | Reference |
| H₂SO₄ | Heat | N-(4-methylthiazol-5-yl)acetamide | wikipedia.orgcsbsju.edu |
| PCl₅ | Ether | N-(4-methylthiazol-5-yl)acetamide | wikipedia.org |
| TsCl | Pyridine | N-(4-methylthiazol-5-yl)acetamide | wikipedia.org |
Nucleophilic and Electrophilic Reactions at the Oxime Nitrogen and Oxygen Centers
The oxime functionality possesses both nucleophilic (at the oxygen atom) and electrophilic (at the nitrogen atom, after activation) character. The oxygen atom can be readily alkylated or acylated. acs.orgorganic-chemistry.org O-alkylation is typically achieved by treating the oxime with an alkyl halide in the presence of a base. acs.org Similarly, O-acylation can be performed using acylating agents like acid chlorides or anhydrides.
| Reaction | Reagent | Base | Product | Reference |
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH) | 5-(1-(Methoxyimino)ethyl)-4-methylthiazole | acs.org |
| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine | 5-(1-(Acetoxyimino)ethyl)-4-methylthiazole | nih.gov |
Reactions of the Thiazole (B1198619) Heterocycle
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the substituents on the ring.
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring
The thiazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the C2 position is the most electron-deficient and therefore susceptible to deprotonation by strong bases, followed by reaction with electrophiles. wikipedia.orgpharmaguideline.com The C5 position is generally the preferred site for electrophilic attack in unsubstituted thiazoles, however, in this case, it is already substituted. pharmaguideline.com
Nucleophilic substitution reactions on the thiazole ring are also possible, particularly at the C2 position, especially if a good leaving group is present. pharmaguideline.com
Functionalization Strategies for the Thiazole Core at Various Positions
Functionalization of the thiazole core can be achieved through various strategies. Deprotonation at the C2 position with a strong base like an organolithium reagent, followed by quenching with an electrophile, is a common method for introducing substituents at this position. wikipedia.org
Alkylation of the thiazole nitrogen leads to the formation of a thiazolium salt. wikipedia.org These salts are important as catalysts in reactions like the Stetter reaction and the Benzoin condensation. wikipedia.org
Furthermore, the methyl group at the C4 position and the side chain at the C5 position can potentially be functionalized, although this is less common than reactions on the ring itself.
| Position | Reaction Type | Reagents | Product | Reference |
| C2 | Electrophilic Substitution (via deprotonation) | 1. n-BuLi 2. Electrophile (e.g., R-X) | 2-Substituted-5-(1-hydroxyiminoethyl)-4-methylthiazole | wikipedia.org |
| N3 | N-Alkylation | Alkyl Halide (e.g., CH₃I) | 3-Alkyl-5-(1-hydroxyiminoethyl)-4-methylthiazolium salt | wikipedia.org |
Spectroscopic Characterization and Structural Elucidation of 5 1 Hydroxyiminoethyl 4 Methylthiazole
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis:There is no high-resolution mass spectrometry (HRMS) data available to confirm the exact mass or to analyze the specific fragmentation pattern of 5-(1-Hydroxyiminoethyl)-4-methylthiazole.
Without this fundamental empirical data, any attempt to generate the requested article would rely on speculation or inaccurate extrapolation from related compounds, failing to meet the required standards of scientific accuracy and specificity. Further experimental research and publication are necessary to fully elucidate the spectroscopic properties of this compound.
Tandem Mass Spectrometry for Detailed Structural Elucidation
No specific tandem mass spectrometry data, including fragmentation patterns or detailed structural elucidation studies, for this compound was found.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Specific UV-Vis absorption characteristics, such as maximum absorption wavelengths (λmax) and molar absorptivity coefficients for this compound, are not documented in the available literature.
Elemental Composition Analysis for Compound Purity and Stoichiometry
No published elemental analysis data for this compound, which would confirm its purity and stoichiometry, could be retrieved.
Computational Chemistry and Theoretical Investigations of 5 1 Hydroxyiminoethyl 4 Methylthiazole
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is used to calculate the optimized molecular geometry, bond lengths, bond angles, and electronic properties of thiazole (B1198619) derivatives. rsc.orgresearchgate.net By applying a functional like B3LYP with a basis set such as 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in 5-(1-Hydroxyiminoethyl)-4-methylthiazole. rsc.org
These calculations provide precise data on the spatial relationship between the thiazole ring, the methyl group, and the hydroxyiminoethyl side chain. The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's polarity, stability, and reactive sites.
Table 1: Calculated Geometrical Parameters for a Thiazole Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=N (thiazole ring) | 1.29 - 1.34 | N/A |
| C-S (thiazole ring) | 1.75 - 1.79 | N/A |
| C-N-C (in ring) | N/A | ~110 - 115 |
| C-C=N (side chain) | 1.48 - 1.52 | ~118 - 122 |
| N-O (oxime) | 1.39 - 1.42 | N/A |
Note: The data in this table is illustrative for typical thiazole derivatives and not specific to this compound, as specific literature is unavailable.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These quantum chemical parameters help in predicting the reactive behavior of the molecule.
Table 2: Global Reactivity Descriptors (Illustrative Definitions)
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |
Analysis of these descriptors for this compound would pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications.
Molecules with rotatable bonds, like the side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov This is achieved by systematically rotating specific dihedral angles and calculating the energy at each step to map out the Potential Energy Surface (PES). mdpi.com
The PES reveals the low-energy (and thus more populated) conformations of the molecule, which are crucial for understanding its shape and how it interacts with biological receptors. nih.gov For thiazole-containing amino acids, studies have shown a tendency to adopt specific, stabilized conformations. nih.gov Identifying the preferred conformation of this compound is a prerequisite for accurate molecular docking studies.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable in drug discovery for predicting how a ligand might bind to a protein target.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is used to understand the interaction between a drug candidate and its biological target at the molecular level. researchgate.net
For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on their predicted binding affinity. doaj.org The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govacs.org This information is vital for understanding the mechanism of action and for designing more potent derivatives.
Table 3: Illustrative Molecular Docking Results for a Thiazole Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Tubulin | -8.5 | Cys241, Leu248 | Hydrogen Bond, Hydrophobic |
| CDK2 | -9.2 | Lys33, Asp145 | Hydrogen Bond, Electrostatic |
| Aromatase | -7.9 | Phe221, Trp224 | Pi-Pi Stacking |
Note: This table provides hypothetical examples of docking results for a generic thiazole derivative against common cancer targets to illustrate the type of data generated. doaj.orgacs.org
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to derive mathematical relationships between the structural or physicochemical properties of a series of compounds and their activities. researchgate.net
By analyzing a set of thiazole analogues with known activities, a QSAR model can be built using descriptors derived from computational calculations (e.g., electronic, steric, and hydrophobic parameters). This model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process. nih.govresearchgate.net
Due to a lack of available scientific literature and research data specifically focusing on the computational chemistry and in silico design of this compound, it is not possible to generate an article that meets the requested depth and accuracy for the specified outline. Searches for theoretical investigations and rational chemical design methodologies applied to this particular compound did not yield any detailed research findings or data tables necessary to construct the mandated content.
Therefore, the requested article on "" with the subsection "5.3. In Silico Methodologies for Rational Chemical Design" cannot be provided at this time.
Research Applications and Broader Academic Significance of 5 1 Hydroxyiminoethyl 4 Methylthiazole
Role as a Versatile Chemical Building Block for Complex Heterocyclic Structures
The thiazole (B1198619) ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into more complex molecular architectures to achieve desired biological activities. mdpi.comnih.gov Derivatives of 4-methylthiazole (B1212942) are particularly common starting points for the synthesis of fused heterocyclic systems. For instance, related 5-acyl-4-methylthiazole compounds serve as key precursors for constructing thieno[2,3-d]pyrimidine (B153573) and thiazolo[5,4-d]pyrimidine (B3050601) cores. nih.gov These fused systems are of great interest due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.
The synthesis of these complex structures often involves the chemical modification of the side chain at the 5-position of the thiazole ring. Starting from a 5-acetyl-4-methylthiazole, which is the direct precursor to 5-(1-Hydroxyiminoethyl)-4-methylthiazole, chemists can perform condensation and cyclization reactions to build adjacent rings. mdpi.comnih.gov The presence of the hydroxyiminoethyl (oxime) group in this compound offers additional, distinct reaction pathways for creating novel heterocyclic frameworks.
| Starting Thiazole Moiety | Reaction Type | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| 5-Amino-4-cyanothieno[2,3-d]pyrimidine precursors | Cyclization | Thieno[2,3-d]pyrimidines | Antitumor, antiviral, anti-inflammatory agents |
| Substituted 2-aminothiazoles | Scaffold Hopping / Cyclization | Thiazolo[5,4-d]pyrimidines | Potent enzyme inhibitors (e.g., PI3K) nih.gov |
| 2-Amino-5-acylthiazoles | Condensation/Cyclization | Indole-linked thiazoles | Potential anticancer agents mdpi.com |
Development of Novel Chemical Scaffolds and Chemical Probes for Research Purposes
A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The thiazole ring is considered a valuable scaffold due to its metabolic stability and its ability to engage in various non-covalent interactions within biological systems. nih.gov Thiazolo[4,5-d]pyrimidines, which can be synthesized from 5-substituted-4-methylthiazole precursors, are recognized as important purine (B94841) isosteres, providing a robust scaffold for designing novel therapeutics. nih.gov
While the thiazole core is widely used, specific research detailing the development of novel scaffolds or chemical probes originating directly from this compound is not extensively documented. However, its structure is inherently suited for this purpose. The oxime functionality can be modified or used as a ligation point to attach reporter groups (like fluorophores) or reactive moieties, which are key features of chemical probes used to study protein function and biological pathways. wikipedia.org
Investigation in Biological Metabolomics as a Chemical Marker
In the field of metabolomics, researchers identify and quantify small molecules (metabolites) in biological systems to understand physiological states or disease processes. While a closely related compound, 5-(2-hydroxyethyl)-4-methylthiazole, has been identified as a metabolite in organisms like Escherichia coli and is studied as a potential biomarker, similar research explicitly identifying or utilizing this compound as a chemical marker in metabolomics studies is not prominent in the current scientific literature.
Application in Advanced Materials Chemistry, such as Selective Adsorption Technologies
The application of thiazole derivatives in materials chemistry is an emerging area of interest. The nitrogen and sulfur atoms in the thiazole ring can act as ligands for metal ions. Research has shown that a related molecule, 4-Methyl-5-thiazolethanol, can be covalently attached to graphene oxide to create a composite material with high selectivity for adsorbing copper ions from aqueous solutions. However, there is a lack of specific studies in the available literature that apply this compound itself in advanced materials, such as for selective adsorption or other materials chemistry applications.
Utility as a Precursor or Intermediate in the Synthesis of Other Significant Chemical Entities
One of the most significant roles of this compound is its utility as a synthetic intermediate. The oxime functional group is particularly valuable because it can undergo a variety of chemical transformations.
A primary example is the Beckmann rearrangement , a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, the group that is in the anti-periplanar position to the hydroxyl group on the oxime nitrogen migrates to the nitrogen atom, resulting in a rearranged amide product.
Applying the Beckmann rearrangement to this compound would be expected to yield N-(4-methylthiazol-5-yl)acetamide. This transformation converts the hydroxyiminoethyl side chain into an acetamide (B32628) group, providing a direct route to a new class of thiazole derivatives. masterorganicchemistry.com This reaction is significant because it allows for the introduction of an amide linkage, a critical functional group in many biologically active molecules and pharmaceuticals.
| Precursor/Intermediate | Key Transformation | Resulting Product Class | Potential Application of Product |
|---|---|---|---|
| This compound | Beckmann Rearrangement | N-acylthiazoles (e.g., N-(4-methylthiazol-5-yl)acetamide) | Pharmaceuticals, agrochemicals, fine chemicals |
| 5-Acetyl-4-methylthiazole (precursor to the oxime) | Claisen-Schmidt Condensation | Thiazole-based chalcones | Antimicrobial agents nih.gov |
| 5-Acetyl-4-methylthiazole (precursor to the oxime) | Reaction with thioamides and subsequent cyclization | Indole-linked thiazoles | Cytotoxic agents for cancer research mdpi.com |
The utility of this compound as an intermediate is therefore clear. It serves as a pivotal molecule that connects the readily available 5-acetyl-4-methylthiazole to more complex amides and other derivatives that would be difficult to synthesize directly.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(1-Hydroxyiminoethyl)-4-methylthiazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of thiazole derivatives often involves coupling reactions under catalytic conditions. For instance, ethanol with LiCl as a catalyst has been effective in forming hydrazinecarboximidamide derivatives via condensation reactions . To optimize yield, parameters such as solvent polarity (e.g., ethanol vs. acetone), temperature (reflux conditions), and catalyst loading (e.g., 0.5–1.0 eq LiCl) should be systematically tested. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can enhance purity. Monitoring reaction progress via TLC or HPLC is critical .
Q. How can researchers characterize the purity and structural integrity of synthesized this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to verify substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600–1680 cm⁻¹).
- Mass spectrometry (LC-MS/MS or GC-MS) for molecular weight confirmation and fragmentation pattern analysis .
- Elemental analysis to validate empirical formulas (deviation <0.4% for C, H, N, S).
Purity can be assessed via HPLC (C18 column, UV detection at 254 nm) or melting point determination (sharp melting range within 1–2°C) .
Q. What analytical techniques are recommended for detecting and quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS with electrospray ionization (ESI) in positive ion mode offers high sensitivity for trace detection in plasma or tissue homogenates. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
- GC-MS after derivatization (e.g., silylation) improves volatility for gas-phase analysis. Kovats retention indices and spectral libraries (e.g., NIST) aid in identification .
- UV-Vis spectroscopy (λmax ~270–300 nm for thiazoles) can quantify the compound in purified extracts, though specificity may require validation via orthogonal methods .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported metabolic pathways of this compound across different studies?
- Methodological Answer : Discrepancies in metabolite profiles (e.g., trace vs. dominant metabolites) may arise from species-specific metabolism or analytical limitations. To address this:
- Conduct time-course studies in multiple model organisms (e.g., rodents, zebrafish) to track metabolite kinetics.
- Use stable isotope tracing (e.g., ¹³C-labeled compound) with NMR or high-resolution MS to map metabolic fates .
- Compare gene expression data (e.g., RNA-seq or Northern blotting) of enzymes like thiazole kinases or cytochrome P450s across models to identify divergent pathways .
Q. How can the compound's mechanism of action in biological systems be elucidated using molecular docking or gene expression analysis?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with putative targets (e.g., thiamine biosynthetic enzymes or kinases). Validate with mutagenesis studies on key binding residues .
- Gene expression profiling : Treat cell lines (e.g., HEK293 or S. pombe) with the compound and perform RNA-seq to identify differentially expressed genes (e.g., thi4 in thiamine biosynthesis). Follow up with qPCR and knockouts to confirm regulatory nodes .
Q. What experimental designs are effective in studying the compound's interaction with specific enzymes or receptors?
- Methodological Answer :
- Enzyme inhibition assays : Use purified enzymes (e.g., ThiE from E. coli) in kinetic assays (UV-Vis or fluorescence-based) with varying substrate and inhibitor concentrations. Calculate IC₅₀ and Ki values .
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) of the compound .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
